Mass Spectrometric Differentiation and Superior Internal Standard Performance of 15N-Labeled Glucosamine
The primary differentiation of Glucosamine-15N hydrochloride from its unlabeled analog (Glucosamine hydrochloride, CAS 66-84-2) lies in its mass shift, which is essential for its function as a stable isotope-labeled internal standard (SIL-IS). In LC-MS/MS analysis, the unlabeled analyte is detected at m/z 180→72, while the 15N-labeled IS is detected at m/z 181→73, enabling distinct and simultaneous quantification [1]. This 1 Da mass difference is critical for correcting for matrix effects, ion suppression, and variability in sample preparation, which is not achievable with an unlabeled analog or a structural analog that does not co-elute identically .
| Evidence Dimension | Precursor and Product Ion m/z Values in Positive Ion Mode LC-MS/MS |
|---|---|
| Target Compound Data | [M+H]⁺ m/z 181 → Product Ion m/z 73 |
| Comparator Or Baseline | Unlabeled Glucosamine Hydrochloride: [M+H]⁺ m/z 180 → Product Ion m/z 72 |
| Quantified Difference | Mass shift of +1 Da for both precursor and product ions due to the 15N label |
| Conditions | HPLC-ESI-MS/MS with multiple reaction monitoring (MRM) using a polymer-based amino column and mobile phase of 10 mM ammonium acetate (pH 7.5)-acetonitrile (20:80, v/v) [1]. |
Why This Matters
This specific and predictable mass shift is the foundational requirement for accurate, matrix-corrected quantification of glucosamine in complex biological samples using isotope dilution mass spectrometry.
- [1] Pastorini E, Rotini R, Guardigli M, Vecchiotti S, Persiani S, Trisolino G, Antonioli D, Rovati LC, Roda A. Development and validation of a HPLC-ES-MS/MS method for the determination of glucosamine in human synovial fluid. J Pharm Biomed Anal. 2009;50(5):1009-1014. DOI:10.1016/j.jpba.2009.07.008. View Source
